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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological evaluation of
M24, a maytansine derivative. The core focus of this document is to present the available
preclinical data, detail the experimental methodologies, and visualize the underlying biological
mechanisms. M24 has been primarily evaluated as the cytotoxic payload component of the
antibody-drug conjugate (ADC) REGN5093-M114. Therefore, its biological activity is presented
in the context of this ADC.

Introduction to M24 and REGN5093-M114

M24 is a potent maytansinoid, a class of microtubule-targeting agents.[1] It is the cytotoxic
payload in the antibody-drug conjugate REGN5093-M114, where it is connected to the
biparatopic METXMET antibody REGN5093 via a protease-cleavable linker (M114).[2][3] The
antibody component, REGN5093, is designed to target two distinct epitopes on the MET
receptor, which is often overexpressed in various solid tumors, including non-small cell lung
cancer (NSCLC).[4] The rationale behind this ADC is to selectively deliver the highly potent
M24 to MET-expressing tumor cells, thereby increasing the therapeutic window and minimizing
systemic toxicity.[3]

Preclinical studies have demonstrated that REGN5093-M114 exhibits significant antitumor
activity in MET-overexpressing cancer models.[3][5] However, it is noteworthy that the Phase
1/2 clinical trial for REGN5093-M114 (NCT04982224) in patients with MET-overexpressing
NSCLC was discontinued due to a lack of a significant efficacy signal.
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Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of
REGN5093-M114, which reflects the biological activity of the M24 payload in a targeted
delivery context.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in
NSCLC Cell Lines

IC50 (pg/mL) of

Cell Line EGFR Status MET Amplification R ETEELNA
YU-1089 Mutant High <0.03

YU-1095 Mutant High <0.03
HCCB827-AR Mutant High 0.1-0.3

H820 wild Type High 0.1-0.3

Data extracted from Oh SY, et al. Clin Cancer Res. 2023.[5][6]

Table 2: In Vivo Antitumor Efficacy of REGN5093-M114 in
ient-Derived i ( | lel

Tumor Growth

Treatment Group Dosage o Observations
Inhibition (%)

) Progressive tumor
Vehicle Control - 0

growth
o Induced tumor
Not explicitly o
N regression in an
quantified, but shown ]
REGN5093-M114 10 mg/kg _ EGFR-TKI-induced
to induce tumor N
] MET amplified PDX
regression
model

Information synthesized from Oh SY, et al. Clin Cancer Res. 2023 and Dardare J, et al. Transl
Lung Cancer Res. 2024.[5][7]
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Mechanism of Action

The mechanism of action of M24, as part of the REGN5093-M114 ADC, involves a multi-step
process that ultimately leads to mitotic arrest and apoptosis of MET-expressing cancer cells.

Signaling Pathway Diagram
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Caption: Mechanism of action of the maytansine derivative M24.

Mechanism of Action of M24 via REGN5093-M114 ADC
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Experimental Protocols

The following are detailed methodologies for the key experiments typically performed in the
preliminary biological evaluation of a maytansinoid ADC like REGN5093-M114.

In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the potency of the ADC against cancer

cell lines.
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In Vitro Cytotoxicity Assay Workflow

Seed cancer cells in
96-well plates

Incubate for 24h
(cell adherence)

Treat with serial dilutions
of REGN5093-M114
Encubate for 72-1200
Add cell viability reagent
(e.g., CellTiter-Glo)

G/Ieasure Iuminescence/absorbanca

Calculate % viability and
determine IC50 values

Click to download full resolution via product page

Caption: Workflow for the in vitro cytotoxicity assay.
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Methodology:

e Cell Culture: Culture human NSCLC cell lines with varying levels of MET expression in
appropriate media.

o Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

o ADC Treatment: Treat the cells with a range of concentrations of REGN5093-M114. Include
an isotype control ADC and untreated cells as controls.

 Incubation: Incubate the plates for a period of 72 to 120 hours.

 Viability Assessment: Assess cell viability using a commercially available assay, such as the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

o Data Analysis: Normalize the luminescence readings to the untreated control to determine
the percentage of cell viability. Plot the percentage of viability against the logarithm of the
ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50
value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the methodology for evaluating the antitumor activity of the ADC in a
preclinical animal model.
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In Vivo Xenograft Model Workflow
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Caption: Workflow for the in vivo xenograft model study.
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Methodology:

Animal Models: Use immunodeficient mice (e.g., BALB/c nude).

Tumor Implantation: Subcutaneously implant human NSCLC tumor cells or patient-derived
tumor fragments into the flanks of the mice.

Tumor Growth and Randomization: Once tumors reach a mean volume of approximately
100-200 mms, randomize the animals into treatment and control groups.

Treatment Administration: Administer REGN5093-M114 intravenously at a specified dose
and schedule. Include control groups receiving vehicle and a non-targeting isotype control
ADC.

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice
weekly. Monitor the body weight of the animals as an indicator of toxicity.

Endpoint and Analysis: Euthanize the animals when tumors in the control group reach a
predetermined size. Calculate the percentage of tumor growth inhibition for the treatment
groups compared to the control group.

Tubulin Polymerization Assay

This assay directly assesses the effect of the M24 payload on its molecular target.
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Tubulin Polymerization Assay Workflow
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'
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Caption: Workflow for the tubulin polymerization assay.

Methodology:

o Reagents: Use a commercially available tubulin polymerization assay Kkit.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15567696?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a
fluorescence-based reporter in a polymerization buffer.

o Compound Addition: Add various concentrations of the maytansinoid payload (M24 or a
close analog) to the reaction mixture. Include a known tubulin inhibitor (e.g., nocodazole)
and a stabilizer (e.qg., paclitaxel) as controls.

o Polymerization and Measurement: Initiate polymerization by warming the mixture to 37°C.
Measure the fluorescence intensity at regular intervals using a microplate reader.

o Data Analysis: Plot the fluorescence intensity against time to generate polymerization
curves. Analyze the curves to determine the effect of the compound on the rate and extent of
tubulin polymerization.

Conclusion

The maytansine derivative M24, as the cytotoxic payload of the ADC REGN5093-M114,
demonstrates potent anti-tumor activity in preclinical models of MET-overexpressing NSCLC.
Its mechanism of action is consistent with other maytansinoids, involving the inhibition of
tubulin polymerization, leading to mitotic arrest and apoptosis. While the preclinical data were
promising, the clinical development of REGN5093-M114 was halted. This guide provides a
comprehensive summary of the available preliminary biological data and the standard
methodologies used to evaluate such compounds, serving as a valuable resource for
researchers in the field of targeted cancer therapy and ADC development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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